molecular formula C15H18N8O2 B2995681 3-methyl-6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2309572-15-2

3-methyl-6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2995681
CAS No.: 2309572-15-2
M. Wt: 342.363
InChI Key: UTDKIBJUEZNRKE-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to be CDK2 inhibitors, which are appealing targets for cancer treatment .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study reported a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure with a pyrazole ring fused to a pyrimidine ring .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has focused on the synthesis of novel heterocyclic compounds derived from similar chemical structures, exploring their potential as anti-inflammatory, analgesic, and COX-2 inhibitors. For instance, studies have synthesized new heterocyclic compounds with significant inhibitory activity on COX-2, showing promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Another area of research involves synthesizing novel compounds with potential antimicrobial properties. Studies have shown that derivatives similar to the queried compound exhibit promising antibacterial and antifungal activities, highlighting their significance in developing new antimicrobial agents (Vidule, 2011).

Anticancer Research

The synthesis of new derivatives and their evaluation against cancer cell lines represent a crucial research direction. Certain compounds structurally related to the queried molecule have been synthesized and shown good antiproliferative effects on various human cancer cell lines, suggesting their potential as anticancer agents (Mallesha et al., 2012).

Drug Development and Biochemical Studies

Compounds with similar structures have been explored for their interactions with plasma proteins and potential as drug candidates. Studies focusing on understanding the binding mechanisms and effects of these compounds on protein structures can provide insights into drug development processes, especially for antibacterial and anticancer applications (He et al., 2020).

Synthetic Methodologies

The development of synthetic methodologies for creating compounds with such complex structures is also a significant area of research. Innovative synthetic routes and processes, such as microwave-assisted synthesis, have been applied to efficiently create derivatives with potential biological activities, showcasing the versatility and importance of these compounds in chemical synthesis (Shaaban, 2008).

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . Additionally, more research could be done to explore its synthesis and chemical reactions .

Properties

IUPAC Name

3-methyl-6-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8O2/c1-20-12(24)7-11(19-15(20)25)22-3-5-23(6-4-22)14-10-8-18-21(2)13(10)16-9-17-14/h7-9H,3-6H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDKIBJUEZNRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NC=NC4=C3C=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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